Amyloid b-Protein (17-40) Ammonium

描述

Amyloid b-Protein (17-40) Ammonium is a peptide fragment derived from the amyloid precursor protein. This compound is significant in the study of neurodegenerative diseases, particularly Alzheimer’s disease, due to its role in the formation of amyloid plaques. These plaques are a hallmark of Alzheimer’s disease and are associated with neuronal damage and cognitive decline.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Amyloid b-Protein (17-40) Ammonium typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to increase efficiency and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation, particularly at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse oxidation, restoring methionine residues to their original state.

Substitution: Amino acid residues within the peptide can be substituted to study the effects on peptide structure and function.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or other peroxides.

Reducing Agents: Dithiothreitol or other thiol-based reducing agents.

Substitution Reagents: Amino acid derivatives and coupling reagents like HBTU or HATU.

Major Products:

Oxidized Peptides: Methionine sulfoxide-containing peptides.

Reduced Peptides: Restored methionine residues.

Substituted Peptides: Variants of the original peptide with different amino acid compositions.

科学研究应用

Biochemical Properties and Aggregation Studies

Amyloid β-proteins, particularly the 17-40 fragment, are known for their ability to aggregate into various structures, including dimers and fibrils. These aggregates are implicated in synaptic dysfunction and neuronal toxicity.

Aggregation Mechanisms

- Dimer Formation : Studies indicate that Aβ dimers can stabilize fibril intermediates, which differ from monomer aggregation pathways. This stabilization is crucial as it highlights the role of nonfibrillar assemblies in AD pathology .

- Fibrillogenesis : The aggregation of Aβ into fibrils is a key event in AD. Research has shown that manipulating the aggregation pathway can reduce toxicity associated with fibril formation. For instance, peptides designed to inhibit β-sheet formation have demonstrated protective effects on neurons exposed to Aβ toxicity .

Neurotoxicity and Synaptic Impairment

The neurotoxic effects of amyloid β-proteins are well-documented. The 17-40 fragment contributes to synaptic impairment, which is often observed before significant neuronal loss occurs in AD patients.

Mechanisms of Toxicity

- Synaptotoxicity : Research has identified soluble assemblies of Aβ, including the 56-kDa assembly termed Aβ*56, as potent disruptors of memory function in animal models. These assemblies do not necessarily correlate with plaque formation but are linked to cognitive decline .

- Inhibition of Long-Term Potentiation (LTP) : Specific Aβ aggregates have been shown to inhibit LTP, a process essential for memory formation, thereby elucidating their role in synaptic dysfunction .

Therapeutic Applications

Given the detrimental effects of amyloid β-proteins, especially the 17-40 variant, there is significant interest in developing therapeutic strategies targeting these aggregates.

Potential Therapeutics

- Aggregation Inhibitors : Compounds that can prevent or reverse the aggregation of Aβ peptides are being investigated. For example, certain modified peptides have been shown to reduce β-sheet formation and promote less toxic conformations .

- Neuroprotective Strategies : Research indicates that specific peptide modifications can protect neuronal cells from Aβ-induced apoptosis and toxicity. By promoting alternative conformations that do not aggregate into toxic forms, these strategies could provide therapeutic benefits .

Case Studies and Experimental Findings

Several studies have highlighted the applications of amyloid β-protein (17-40) ammonium in understanding AD mechanisms and developing potential treatments.

作用机制

The mechanism of action of Amyloid b-Protein (17-40) Ammonium involves its aggregation into amyloid fibrils. These fibrils disrupt cellular processes, leading to neuronal damage. The peptide interacts with cell surface receptors and intracellular proteins, triggering pathways that result in cell death and inflammation .

相似化合物的比较

Amyloid b-Protein (1-40): Another fragment of the amyloid precursor protein, differing by the inclusion of the first 16 amino acids.

Amyloid b-Protein (1-42): A longer variant that is more prone to aggregation and is considered more toxic.

Uniqueness: Amyloid b-Protein (17-40) Ammonium is unique due to its specific sequence, which influences its aggregation properties and interactions with other molecules. This makes it a valuable tool for studying the specific mechanisms of amyloid formation and toxicity .

生物活性

Amyloid β-proteins (Aβ) are significant in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD). The Aβ(17-40) fragment is a specific segment of the larger Aβ peptide, which has been implicated in various pathological processes. This article explores the biological activity of Aβ(17-40) ammonium, focusing on its structure, aggregation properties, neurotoxicity, and potential therapeutic implications.

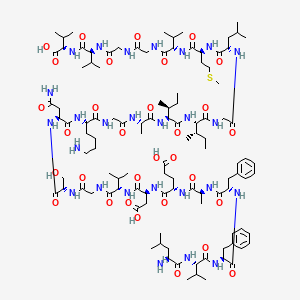

1. Structure and Properties

The Aβ(17-40) peptide is derived from the amyloid precursor protein (APP) and is characterized by its hydrophobic nature. The amino acid sequence plays a crucial role in its biological activity, influencing aggregation and interactions with other proteins.

Table 1: Amino Acid Composition of Aβ(17-40)

| Position | Amino Acid | Properties |

|---|---|---|

| 17 | Valine | Hydrophobic |

| 18 | Phenylalanine | Aromatic |

| 19 | Glutamate | Polar |

| 20 | Glycine | Non-polar |

| 21 | Alanine | Non-polar |

| 22 | Glycine | Non-polar |

| 23 | Serine | Polar |

| 24 | Threonine | Polar |

| 25 | Valine | Hydrophobic |

| 26 | Isoleucine | Hydrophobic |

| 27 | Leucine | Hydrophobic |

| 28 | Glutamate | Polar |

| 29 | Glutamine | Polar |

| 30 | Glycine | Non-polar |

| 31 | Serine | Polar |

| 32 | Valine | Hydrophobic |

| 33 | Asparagine | Polar |

| 34 | Glycine | Non-polar |

| 35 | Proline | Non-polar |

| 36 | Serine | Polar |

| 37 | Glycine | Non-polar |

| 38 | Valine | Hydrophobic |

| 39 | Alanine | Non-polar |

| 40 | Glycine | Non-polar |

2. Aggregation and Fibrillogenesis

Aβ(17-40) has been shown to aggregate into oligomers and fibrils, which are linked to neurotoxicity. The aggregation process involves several stages, including nucleation and elongation, influenced by environmental factors such as pH and ionic strength.

Case Study: Aggregation Kinetics

Research has demonstrated that the presence of certain ions can accelerate the aggregation of Aβ(17-40). For instance, studies using mass spectrometry have revealed that the peptide forms stable oligomers under physiological conditions, which may contribute to synaptic dysfunction observed in AD .

3. Neurotoxicity

The neurotoxic effects of Aβ(17-40) are primarily attributed to its ability to disrupt cellular homeostasis. It can induce oxidative stress, promote calcium influx, and activate inflammatory pathways.

Table 2: Neurotoxic Effects of Aβ(17-40)

| Mechanism | Effect |

|---|---|

| Oxidative Stress | Increases reactive oxygen species (ROS) |

| Calcium Dysregulation | Leads to excitotoxicity |

| Inflammation | Activates microglia and astrocytes |

In vitro studies have shown that exposure to Aβ(17-40) can lead to significant neuronal cell death in cortical cultures, highlighting its role in AD pathology .

4. Therapeutic Implications

Given the detrimental effects of Aβ(17-40), targeting its aggregation or toxicity presents a potential therapeutic strategy. Small molecules and peptides that inhibit fibrillogenesis or promote clearance of aggregated forms are under investigation.

Case Study: Inhibitors of Aβ Aggregation

Recent studies have identified several compounds that can inhibit the aggregation of Aβ peptides, including Aβ(17-40). For example, DNAJB6 chaperone proteins have shown promise in preventing amyloid formation . These findings suggest that enhancing the cellular mechanisms for protein quality control may provide a viable therapeutic approach.

5. Conclusion

The biological activity of Amyloid β-Protein (17-40) ammonium is critical in understanding its role in Alzheimer’s disease. Its propensity to aggregate into neurotoxic forms underscores the importance of developing targeted therapies aimed at modulating its activity. Continued research into the mechanisms underlying its aggregation and toxicity will be vital for advancing treatment strategies for neurodegenerative diseases.

化学反应分析

Aggregation Behavior Under Ammonium Conditions

Ammonium hydroxide (NH₄OH) is used to solubilize Aβ peptides, including Aβ17-40, by disrupting pre-existing aggregates. Key findings include:

Solubility and Oligomerization

-

NH₄OH treatment : Prevents aggregation by maintaining Aβ17-40 in a monomeric or low-molecular-weight (LMW) state. This is critical for studying seed-free aggregation kinetics .

-

Aggregation kinetics : Without NH₄OH, Aβ17-40 forms β-sheet-rich fibrils within hours. Dynamic light scattering (DLS) reveals rapid formation of 50–100 nm aggregates in neutral buffers .

Comparative aggregation rates :

| Condition | Aggregation Rate (Aβ17-40) | Primary Aggregate Size |

|---|---|---|

| NH₄OH-treated | Delayed (≥24 hrs) | <10 kDa (monomers) |

| Untreated (PBS) | Immediate (≤1 hr) | 50–100 nm (fibrils) |

Metal Ion Interactions

Aβ17-40 binds divalent metals like Cu²⁺ and Zn²⁺, altering its reactivity:

Copper Binding

-

Binding site : Histidine residues (e.g., His13, His14) coordinate Cu²⁺, stabilizing oligomers .

-

Redox activity : Cu²⁺-Aβ17-40 complexes catalyze reactive oxygen species (ROS) production, exacerbating oxidative stress .

Zinc Binding

-

Effect on aggregation : Zn²⁺ induces amorphous aggregates rather than fibrils. FTIR shows reduced β-sheet content (from 45% to 25%) in Zn²⁺-treated Aβ17-40 .

Proteolytic Processing

-

α-Secretase cleavage : Generates Aβ17-40 directly from APP. This non-amyloidogenic pathway reduces full-length Aβ42 production .

-

Neprilysin degradation : Aβ17-40 is less resistant to proteolysis than Aβ42, with a half-life of ~2 hrs vs. >6 hrs .

Cross-Linking Reactions

-

BS³ cross-linking : Stabilizes Aβ17-40 dimers and trimers, confirming oligomerization via hydrophobic C-terminal interactions .

-

Glutaraldehyde treatment : Induces higher-order aggregates (≥50 kDa), detectable via SDS-PAGE .

Pathological Relevance

属性

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C110H178N26O31S/c1-22-61(17)90(106(162)118-51-80(141)121-71(43-55(5)6)99(155)125-70(39-41-168-21)97(153)132-85(56(7)8)104(160)116-48-78(139)114-49-82(143)130-87(58(11)12)108(164)134-89(60(15)16)110(166)167)136-109(165)91(62(18)23-2)135-93(149)63(19)119-79(140)50-115-95(151)68(36-30-31-40-111)124-101(157)74(46-77(113)138)127-103(159)76(53-137)122-81(142)52-117-105(161)86(57(9)10)133-102(158)75(47-84(146)147)128-96(152)69(37-38-83(144)145)123-92(148)64(20)120-98(154)72(44-65-32-26-24-27-33-65)126-100(156)73(45-66-34-28-25-29-35-66)129-107(163)88(59(13)14)131-94(150)67(112)42-54(3)4/h24-29,32-35,54-64,67-76,85-91,137H,22-23,30-31,36-53,111-112H2,1-21H3,(H2,113,138)(H,114,139)(H,115,151)(H,116,160)(H,117,161)(H,118,162)(H,119,140)(H,120,154)(H,121,141)(H,122,142)(H,123,148)(H,124,157)(H,125,155)(H,126,156)(H,127,159)(H,128,152)(H,129,163)(H,130,143)(H,131,150)(H,132,153)(H,133,158)(H,134,164)(H,135,149)(H,136,165)(H,144,145)(H,146,147)(H,166,167)/t61-,62-,63-,64-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,85-,86-,87-,88-,89-,90-,91-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAFHCYMOBODRG-FZSVSODXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C110H178N26O31S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2392.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。